molecular formula C13H18BrNO2 B1457174 3-[(6-Bromohexyl)oxy]benzenecarboxamide CAS No. 951122-28-4

3-[(6-Bromohexyl)oxy]benzenecarboxamide

Cat. No.: B1457174
CAS No.: 951122-28-4
M. Wt: 300.19 g/mol
InChI Key: JZPNRQHGQFHWEG-UHFFFAOYSA-N
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Description

3-[(6-Bromohexyl)oxy]benzenecarboxamide (CAS 951122-28-4) is a high-purity chemical intermediate designed for research and further manufacturing applications, with documented purity of ≥95% . This compound, with the molecular formula C 13 H 18 BrNO 2 and a molecular weight of 300.19 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery . Its structure features a benzamide group linked to a bromo-terminated hexyloxy chain, making it a versatile precursor for the synthesis of more complex molecules through nucleophilic substitution reactions. Recent research highlights the application of similar bromoalkoxybenzamide structures in developing novel pharmacologically active compounds. For instance, dihydroxamate derivatives incorporating this structural motif have been investigated as potent inhibitors of Histone Deacetylase 1 (HDAC1), an important epigenetic target in oncology research . These findings underscore the compound's utility in constructing potential cancer therapeutics. This product is strictly labeled For Research Use Only and is intended solely for laboratory research or further manufacturing processes. It is not intended for diagnostic or therapeutic use in humans. Researchers can access this compound in various quantities, and it is recommended to store it sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-(6-bromohexoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-8-3-1-2-4-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10H,1-4,8-9H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPNRQHGQFHWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

3-[(6-Bromohexyl)oxy]benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H20BrN2O2
  • CAS Number : 951122-28-4

The structure consists of a benzene ring substituted with a bromoalkyl ether, which is theorized to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromohexyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular receptors or enzymes.

Proposed Mechanisms

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have reported that this compound demonstrates significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell integrity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Initial investigations into the anticancer potential of this compound have shown promise. In vitro studies reveal that it can induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
  • Cancer Cell Line Study : Research published in Cancer Letters indicated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis in MCF-7 cells.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability due to its lipophilic nature. However, toxicity studies indicate potential irritative effects:

  • Acute Toxicity : H302 (harmful if swallowed), H315 (causes skin irritation).
  • Chronic Exposure : Long-term effects are still under investigation, but initial findings suggest caution due to possible cytotoxic effects at higher concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Bromohexyl Compounds

Functional Group Variations

The key distinction between 3-[(6-Bromohexyl)oxy]benzenecarboxamide and analogous bromohexyl derivatives lies in their functional groups, which dictate reactivity, solubility, and application. Below is a comparative analysis:

Table 1: Structural and Purity Comparison of Bromohexyl Compounds
Compound Name CAS Number Purity Functional Group Key Properties/Applications
This compound 951122-28-4 95% Benzenecarboxamide Hydrogen bonding, drug intermediates
6-Bromohexylphosphonic acid 133345-66-1 98% Phosphonic acid (-PO₃H₂) Metal chelation, material science
N-(6-Bromohexyl)phthalimide 24566-79-8 98% Phthalimide Amine protection, polymer synthesis
2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-DCB 503070-57-3 95% Dichlorobenzene, ethoxymethyl Lipophilic intermediates, surfactants

Key Observations :

  • Carboxamide vs. Phosphonic Acid : The carboxamide group in this compound supports hydrogen bonding, making it suitable for biomolecular interactions, whereas 6-bromohexylphosphonic acid’s acidic -PO₃H₂ group facilitates metal coordination, relevant in catalysis or surface functionalization .
  • Phthalimide vs. Carboxamide : N-(6-Bromohexyl)phthalimide is primarily used as a protected amine precursor, while the carboxamide derivative may serve as a direct building block in peptidomimetics or kinase inhibitors .

Halogen Substitution Effects

Evidence from polymerization studies of bromo- and chlorohexylthiophenes (e.g., poly[3-(6-bromohexyl)thiophene] vs. poly[3-(6-chlorohexyl)thiophene]) reveals that bromine’s larger atomic radius and lower electronegativity compared to chlorine significantly impact polymer properties. Brominated analogs exhibit lower regioregularity and higher molar mass due to altered chain packing and reactivity during synthesis .

Purity and Commercial Availability

The compound’s 95% purity is slightly lower than that of 6-bromohexylphosphonic acid (98%) or N-(6-bromohexyl)phthalimide (98%) . This may reflect challenges in synthesizing or stabilizing the carboxamide group, which is prone to hydrolysis under acidic/basic conditions. Users requiring high-purity intermediates for sensitive reactions (e.g., Suzuki coupling) may prefer phosphonic acid or phthalimide derivatives.

Preparation Methods

O-Alkylation of Hydroxybenzenecarboxamide with 6-Bromohexyl Derivatives

  • Starting Materials:

    • 3-Hydroxybenzenecarboxamide (or a similar hydroxy-substituted benzamide)
    • 1,6-Dibromohexane or 6-bromohexanol derivatives as alkylating agents
  • Reaction Conditions:

    • The hydroxy group on the benzamide is deprotonated using a base such as sodium hydroxide or potassium carbonate.
    • Phase transfer catalysts like tetrabutylammonium bromide can be employed to enhance reaction efficiency in biphasic systems.
    • The reaction is typically carried out in polar aprotic solvents or mixed solvent systems (e.g., dichloromethane, tetrahydrofuran) at room temperature or mild heating.
    • The reaction time ranges from several hours to overnight (e.g., 16 hours reported).
  • Example Procedure:

    • Dissolve the hydroxybenzenecarboxamide in a suitable solvent under inert atmosphere.
    • Add 1,6-dibromohexane (in excess) and a phase transfer catalyst.
    • Add aqueous sodium hydroxide solution slowly to maintain basic conditions.
    • Stir the mixture at room temperature for 16 hours.
    • Work up by extraction with organic solvents, washing with water and brine, drying, filtration, and concentration.
    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
  • Outcome:

    • The product this compound is obtained as a pale yellow oil or solid, depending on purification and conditions.

Alternative Synthetic Routes and Related Compounds

  • Some patents and literature describe related benzamide derivatives prepared via O-alkylation of benzamides with 6-bromoalkyl halides, often involving bicyclic intermediates or piperidine derivatives for pharmaceutical applications. These methods rely on similar alkylation chemistry but may involve additional steps for ring construction or substitution pattern control.

  • Brominated alkyl chains such as 6-bromohexyl groups are also introduced in thiophene or purine derivatives via nucleophilic substitution reactions, demonstrating the versatility of the bromohexyl moiety in synthetic chemistry.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting material 3-Hydroxybenzenecarboxamide Hydroxy group is key for ether formation
Alkylating agent 1,6-Dibromohexane or 6-bromohexanol Excess often used (3 equiv. or more)
Base Sodium hydroxide (50% aqueous) or potassium carbonate Provides deprotonation for nucleophilic attack
Phase transfer catalyst Tetrabutylammonium bromide (optional) Enhances reaction rate in biphasic systems
Solvent Dichloromethane, tetrahydrofuran, or mixed solvents Dry and inert atmosphere preferred
Temperature Room temperature to mild heating (RT to ~50 °C) Mild conditions prevent side reactions
Reaction time 16 hours or overnight Ensures complete conversion
Work-up Extraction with organic solvents, washing, drying Standard organic synthesis protocols
Purification Silica gel column chromatography Eluent: ethyl acetate/petroleum ether mixtures
Product appearance Pale yellow oil or solid Depends on purity and solvent removal

Research Findings and Notes

  • The O-alkylation reaction is a well-established method for introducing bromoalkyl ether substituents on aromatic amides, providing a reliable route to this compound.
  • The use of phase transfer catalysts and appropriate solvent systems significantly improves yields and reaction rates.
  • The bromohexyl group is a versatile synthetic handle for further derivatization, including nucleophilic substitutions to introduce other functional groups.
  • Purification by silica gel chromatography is effective, with eluent polarity adjusted to separate the desired product from unreacted starting materials and by-products.
  • Literature and patent sources emphasize the importance of controlling reaction conditions to avoid side reactions such as elimination or multiple alkylations.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromohexyloxy chain integration (δ 3.4–3.6 ppm for Br-CH₂) and carboxamide proton signals (δ 6.8–7.2 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and intermolecular interactions, critical for verifying the ether linkage geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 328.04 for [M+H]⁺) .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when analyzing derivatives of this compound?

Advanced Research Question
Contradictions often arise from conformational flexibility or solvent effects. Methodological solutions include:

  • Multi-Technique Cross-Validation : Compare NMR data with IR (amide I band ~1650 cm⁻¹) and UV-Vis spectra to confirm functional groups .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and identify dominant conformers .
  • Variable-Temperature NMR : Resolve dynamic effects by analyzing spectra at 25°C and −40°C .

What strategies are employed to enhance the phosphorescent properties of this compound derivatives in organic electronics?

Advanced Research Question
Phosphorescence enhancement leverages heavy atom effects and structural modifications:

  • Bromine Substitution : The bromine atom in the hexyl chain promotes spin-orbit coupling, increasing intersystem crossing rates .
  • Co-crystallization : Forming complexes with transition metals (e.g., Pt or Ir) amplifies luminescent quantum yields .
  • Side-Chain Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) stabilizes triplet excitons, extending emission lifetimes .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .
  • Storage : Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .

How can molecular docking simulations be utilized to predict the interaction of this compound with biological targets?

Advanced Research Question

  • Target Selection : Prioritize receptors with hydrophobic pockets (e.g., kinases) due to the compound’s lipophilic bromohexyl chain .
  • Docking Workflow : Use AutoDock Vina for rigid-flexible docking, parameterizing the carboxamide group as a hydrogen bond donor .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

How can researchers address low yields in the final carboxamide coupling step during synthesis?

Advanced Research Question

  • Activation Reagents : Use HATU or EDCI to improve coupling efficiency of carboxylic acid intermediates .
  • Solvent Optimization : Replace DMF with DCM to reduce side reactions in the presence of bromoalkyl groups .
  • In Situ Monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching to prevent over-reaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Bromohexyl)oxy]benzenecarboxamide
Reactant of Route 2
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3-[(6-Bromohexyl)oxy]benzenecarboxamide

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